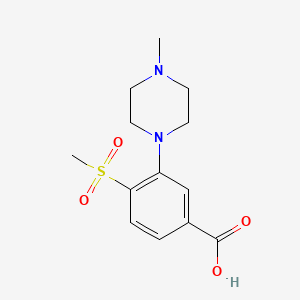

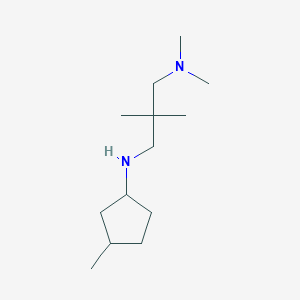

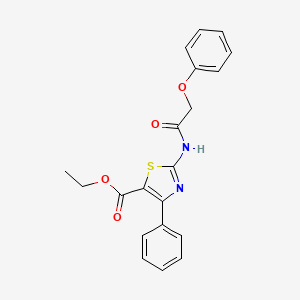

![molecular formula C9H15ClFNO3 B2726108 Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride CAS No. 2377004-15-2](/img/structure/B2726108.png)

Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride” is a chemical compound. It is a derivative of pyrrole, a heterocyclic aromatic organic compound . The compound is stored at normal temperature and has a physical form of liquid .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary diols and amines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The InChI code for this compound is 1S/C9H15NO3/c1-12-8 (11)9-2-3-13-5-7 (9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1 .Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications

Pyrrole Derivative Synthesis

Pyrrole is an essential chemical with considerable relevance as a pharmaceutical framework for many biologically necessary medications . The compound is a pyrrole derivative, and its synthesis could be part of a simple one-pot method for generating novel pyrrole derivatives .

Multicomponent Reactions (MCRs)

Multicomponent reactions aim to synthesize pyrrole derivatives . The compound could be involved in these reactions, contributing to the synthesis of eclectic multi-functionalised pyrrole .

Heterocyclic Compound Research

Pyrrole is a biologically active heterocyclic compound . As a pyrrole derivative, the compound could be used in research focusing on new heterocyclic compounds, which constitute more than sixty per cent of the organic chemistry literature .

Development of Novel Pyrrole Derivatives

The compound could be used in the development of novel pyrrole derivatives . These derivatives could be the basis for a wide range of products, including organic dyes, conjugated polymers, optoelectronics, semiconductors, sensors, and ionic liquids .

5. Translocation Across Human Brain Microvascular Endothelial Cells The strain ATCC 29544 exhibited the highest translocation efficiency across human brain microvascular endothelial cells (HBMEC) among four tested strains . This suggests that the compound could be used in research related to bacterial translocation across HBMEC .

Inflammation and Apoptosis Induction

The compound could be used in studies related to inflammation and apoptosis induction . C. sakazakii induced TLR4/NF-κB inflammatory signal pathway activation in HBMEC, with increased NO production and elevated mRNA levels of IL-8, IL-6, TNF-α, IL-1β, iNOS, and COX-2 .

Disruption of Tight Junction

The compound could be used in research focusing on the disruption of tight junction of HBMEC monolayers . This is confirmed by the decreased levels of tight junction-related proteins ZO-1 and Occludin .

Endocytosis Research

The compound could be used in endocytosis research . Endocytosis-related proteins CD44, Rab5, Rab7, and LAMP2 were increased after infection, while the level of Cathepsin L did not change .

Mechanism of Action

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities and therapeutic applications, given the diverse nature of activities possessed by pyrrole-containing compounds . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

properties

IUPAC Name |

methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3.ClH/c1-13-7(12)8-4-11-5-9(8,10)2-3-14-6-8;/h11H,2-6H2,1H3;1H/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWWTFLXXOMGTB-RJUBDTSPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CNCC1(CCOC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CNC[C@]1(CCOC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

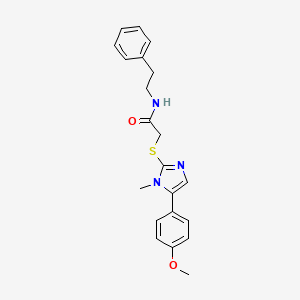

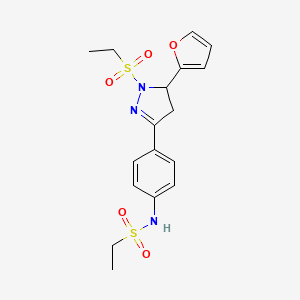

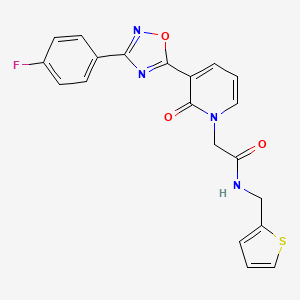

![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2726036.png)

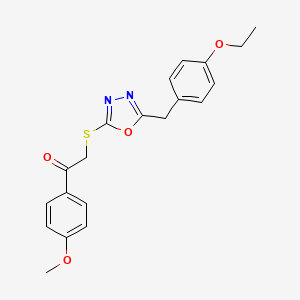

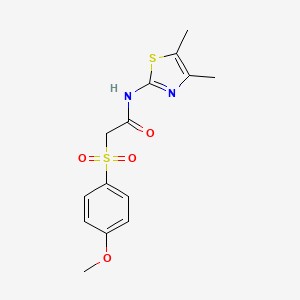

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2726039.png)

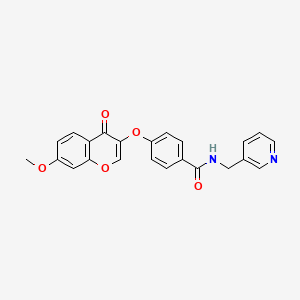

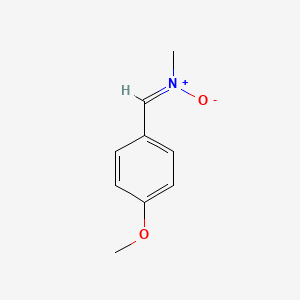

![N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2726045.png)